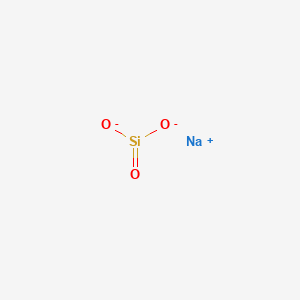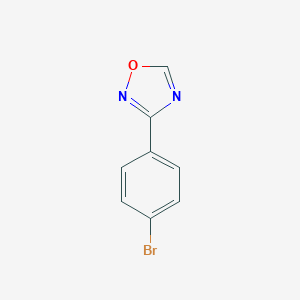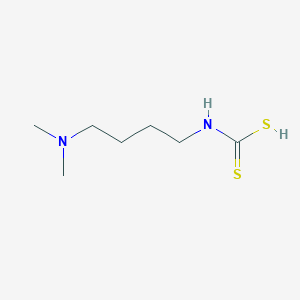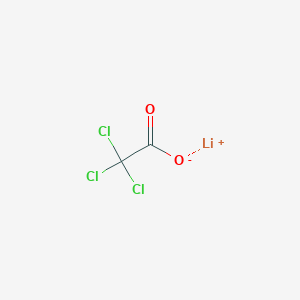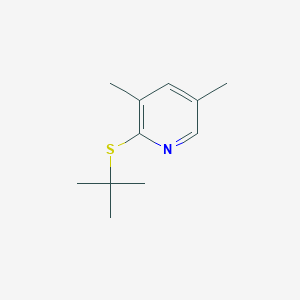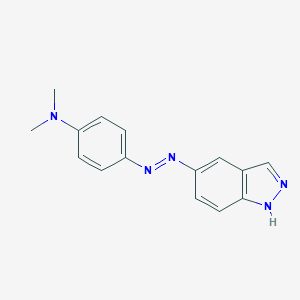
5-Dimethylaminophenylazoindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylaminophenylazoindazole, also known as DAPI, is a fluorescent stain that is commonly used in biological research to label DNA. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. DAPI is widely used in various applications, including cell imaging, flow cytometry, and fluorescence microscopy.
Mécanisme D'action
The mechanism of action of 5-Dimethylaminophenylazoindazole involves the specific binding of the molecule to the minor groove of double-stranded DNA. The binding of 5-Dimethylaminophenylazoindazole induces a conformational change in the DNA molecule, resulting in the emission of blue fluorescence upon excitation with ultraviolet light.
Effets Biochimiques Et Physiologiques
5-Dimethylaminophenylazoindazole is a relatively safe compound and does not have any significant biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 5-Dimethylaminophenylazoindazole is a potent mutagen and should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Dimethylaminophenylazoindazole in lab experiments is its ability to specifically label DNA. 5-Dimethylaminophenylazoindazole is a highly sensitive stain and can detect even small amounts of DNA. Additionally, 5-Dimethylaminophenylazoindazole is relatively easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to using 5-Dimethylaminophenylazoindazole in lab experiments. One of the main limitations is its specificity for DNA. 5-Dimethylaminophenylazoindazole cannot be used to label other cellular structures, such as proteins or lipids. Additionally, 5-Dimethylaminophenylazoindazole is not suitable for live cell imaging, as it requires fixation and permeabilization of cells prior to staining.
Orientations Futures
There are several future directions for the use of 5-Dimethylaminophenylazoindazole in scientific research. One area of interest is the development of new fluorescent dyes that can specifically label other cellular structures. Additionally, there is ongoing research into the use of 5-Dimethylaminophenylazoindazole in combination with other fluorescent dyes to label multiple structures within cells. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize 5-Dimethylaminophenylazoindazole-labeled DNA in vivo.
Méthodes De Synthèse
The synthesis of 5-Dimethylaminophenylazoindazole involves the reaction of 5-dimethylaminophenylazo-2-hydroxybenzimidazole with sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield the final product. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-Dimethylaminophenylazoindazole is widely used in scientific research as a fluorescent stain for DNA labeling. It is commonly used in cell imaging and fluorescence microscopy to visualize the nucleus of cells. 5-Dimethylaminophenylazoindazole can also be used in flow cytometry to analyze the DNA content of cells. Additionally, 5-Dimethylaminophenylazoindazole can be used in combination with other fluorescent dyes to label specific structures within cells.
Propriétés
Numéro CAS |
17309-86-3 |
|---|---|
Nom du produit |
5-Dimethylaminophenylazoindazole |
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19) |
Clé InChI |
URZDYTSUBPMDNZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Synonymes |
5-dimethylaminophenylazoindazole 5I-DAB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





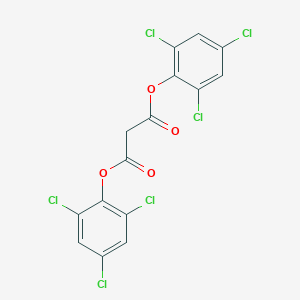

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
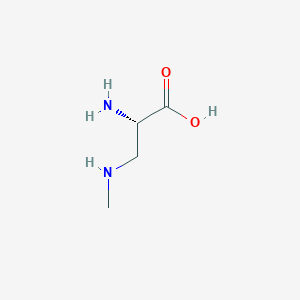
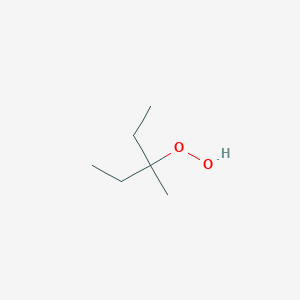

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
